Triphenylphosphine
Overview
Description
Triphenylphosphine, also known as triphenylphosphane, is an organophosphorus compound with the chemical formula ( \text{P(C}_6\text{H}_5\text{)}_3 ). It is a versatile reagent widely used in organic synthesis and as a ligand for transition metal complexes. This compound exists as relatively air-stable, colorless crystals at room temperature and dissolves in non-polar organic solvents such as benzene and diethyl ether .
Mechanism of Action
Target of Action
Triphenylphosphine (IUPAC name: triphenylphosphane) is a common organophosphorus compound with the formula P(C6H5)3, often abbreviated to PPh3 or Ph3P . It is widely used as a reagent in organic synthesis and as a ligand for transition metal complexes . It is also known to target mitochondria in cancer therapy .
Mode of Action
This compound interacts with its targets in various ways. For instance, it serves as a reducing agent in organic synthesis . It also acts as a ligand for transition metal complexes, including ones that serve as catalysts in organometallic chemistry . In cancer therapy, it is covalently linked to a pharmacophore of interest to deliver drugs specifically to mitochondria .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a crucial role in the Mitsunobu Reaction, Ozonolysis, and Staudinger Reaction . It also participates in the reduction of nitroarenes, amination of boronic acids with nitroaromatics, and deoxygenation of various phosphine oxides .
Pharmacokinetics
It is known that it is insoluble in water but dissolves in non-polar organic solvents such as benzene and diethyl ether . This suggests that its bioavailability may be influenced by its solubility and the nature of the solvent used.
Result of Action
The action of this compound results in various molecular and cellular effects. For example, it can enable the synthesis of aromatic aldehydes from aryl iodides and HCOOH . It can also facilitate the reduction of sulfonyl chlorides, leading to the synthesis of arylthiols . In cancer therapy, this compound-based mitochondria-targeting anticancer drugs have shown promising results .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of a catalyst can enhance its reactivity . The temperature and the nature of the solvent used can also affect its efficacy . Moreover, it is relatively air-stable at room temperature, suggesting that it has good stability under normal environmental conditions .
Biochemical Analysis
Biochemical Properties
Triphenylphosphine has been found to interact with various biomolecules, particularly in the context of cancer cells . For instance, it has been used to improve the delivery efficiency of anti-cancer drugs . The nature of these interactions is primarily due to the lipophilic properties of this compound, which allow it to pass through the phospholipid bilayer membrane structure and accumulate in the mitochondria of cancer cells .
Cellular Effects
This compound has been shown to have significant effects on cellular processes, particularly in cancer cells . It has been used to target the mitochondria of cancer cells, which have a higher membrane potential than normal cells . This allows for the selective delivery of chemotherapy drugs, reducing the toxic side effects caused by the lack of selectivity of traditional chemotherapy drugs .
Molecular Mechanism
The molecular mechanism of action of this compound is largely based on its ability to target the mitochondria of cancer cells . It is believed that the lipophilic cations of this compound can pass through the phospholipid bilayer membrane structure and accumulate in the mitochondria of cancer cells . This allows for the targeted delivery of chemotherapy drugs, potentially improving their anti-cancer effects .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings have been shown to be quite significant . In particular, this compound-based nanoparticles have been synthesized to improve the delivery efficiency of anti-cancer drugs . These nanoparticles have been shown to primarily accumulate in the mitochondria, and have higher antitumor activity .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the available literature, its use in the targeted delivery of chemotherapy drugs suggests that it may have a significant impact on the efficacy of these drugs .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly mentioned in the available literature. Its ability to target the mitochondria suggests that it may have an impact on metabolic processes within these organelles .
Transport and Distribution
This compound is transported and distributed within cells via its lipophilic cations, which allow it to pass through the phospholipid bilayer membrane structure and accumulate in the mitochondria .
Subcellular Localization
The subcellular localization of this compound is primarily in the mitochondria . This is due to its lipophilic cations, which allow it to pass through the phospholipid bilayer membrane structure and accumulate in these organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
In the laboratory, triphenylphosphine can be synthesized by reacting phosphorus trichloride with phenylmagnesium bromide or phenyllithium . The reaction is typically carried out in an inert atmosphere to prevent oxidation:
[ \text{PCl}_3 + 3 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{P(C}_6\text{H}_5\text{)}_3 + 3 \text{MgBrCl} ]
Alternatively, this compound can be prepared by the reaction of phosphorus trichloride with chlorobenzene and sodium :
[ \text{PCl}_3 + 3 \text{C}_6\text{H}_5\text{Cl} + 6 \text{Na} \rightarrow \text{P(C}_6\text{H}_5\text{)}_3 + 6 \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound typically involves the reaction between phosphorus trichloride, chlorobenzene, and sodium. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Triphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: This compound is slowly oxidized by air to form this compound oxide.
Reduction: It acts as a reducing agent in several reactions, such as the reduction of sulfonyl chlorides to arylthiols.
Substitution: This compound can participate in nucleophilic substitution reactions, forming phosphonium salts.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Substitution: Halides and other electrophiles can react with this compound to form phosphonium salts.
Major Products
Oxidation: this compound oxide.
Reduction: Arylthiols and other reduced products.
Substitution: Phosphonium salts.
Scientific Research Applications
Triphenylphosphine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Triphenylphosphine can be compared with other similar compounds, such as:
Trimethylphosphine: Unlike this compound, trimethylphosphine is more reactive and less stable due to the presence of methyl groups instead of phenyl groups.
Triphenylamine: Triphenylamine is less reactive in nucleophilic substitution reactions compared to this compound.
Triphenylarsine: Triphenylarsine is similar in structure but contains arsenic instead of phosphorus, leading to different reactivity and applications.
This compound stands out due to its stability, versatility, and wide range of applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
triphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
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InChI Key |
RIOQSEWOXXDEQQ-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15P, Array, (C6H5)3P | |
Record name | TRIPHENYL PHOSPHINE | |
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Related CAS |
6399-81-1 (hydrobromide) | |
Record name | Triphenylphosphine | |
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DSSTOX Substance ID |
DTXSID5026251 | |
Record name | Triphenylphosphine | |
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Molecular Weight |
262.3 g/mol | |
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Physical Description |
Triphenyl phosphine appears as white crystals. (NTP, 1992), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Odorless solid; Triboluminescent (emits light when fractured); [Merck Index] White odorless solid; [ICSC] White crystalline solid; [MSDSonline], ODOURLESS WHITE CRYSTALS. | |
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Boiling Point |
greater than 680 °F at 760 mmHg (NTP, 1992), MORE THAN 360 °C, 377 °C | |
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Flash Point |
356 °F (NTP, 1992), 180 °C OC., 182 °C c.c. | |
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Solubility |
Insoluble (NTP, 1992), FREELY SOL IN ETHER; SOL IN BENZENE, CHLOROFORM, GLACIAL ACETIC ACID; LESS SOL IN ALCOHOL; PRACTICALLY INSOL IN WATER, SOL IN CARBON TETRACHLORIDE, Solubility in water, mg/l at 25 °C: 0.09 (very poor) | |
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Density |
1.194 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.075 @ 80 °C/4 °C, 1.1 g/cm³ | |
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Vapor Pressure |
Vapor pressure, Pa at 50 °C: 0.017 | |
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Color/Form |
MONOCLINIC PLATELETS OR PRISMS FROM ETHER, WHITE CRYSTALLINE SOLID | |
CAS No. |
603-35-0 | |
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Melting Point |
176 °F (NTP, 1992), 80.5 °C, 80 °C | |
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Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of Triphenylphosphine?
A1: this compound has the molecular formula C18H15P and a molecular weight of 262.29 g/mol. It consists of a central phosphorus atom bonded to three phenyl groups in a trigonal pyramidal geometry. [] [https://www.semanticscholar.org/paper/0bc5aaa3e5b93e0de4bbf8792c71554253b728cb]
Q2: What spectroscopic techniques are commonly used to characterize this compound complexes?
A2: Common techniques include infrared (IR) spectroscopy, 31P nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction for single-crystal analysis. IR spectroscopy helps identify functional groups, 31P NMR provides information about the phosphorus environment, and X-ray diffraction reveals the solid-state structure. [, , , , ] [https://www.semanticscholar.org/paper/09ffbe2c913d52c8d0c9d8ddfdfd691e7deb3939] [https://www.semanticscholar.org/paper/061e2272df49e843ee24afa86d90d70c0300ec70] [https://www.semanticscholar.org/paper/0fd332cdf4306fa15ecbff13edea0cd003e53219] [https://www.semanticscholar.org/paper/00d2c5ace8cf6b06d10ab67338006c6f675d206f]
Q3: How does this compound interact with metal centers?
A3: this compound acts as a strong σ-donor and a weak π-acceptor ligand, forming stable complexes with various transition metals. This interaction often involves the donation of the lone pair of electrons on the phosphorus atom to the metal center's empty d-orbitals. [, , , ] [https://www.semanticscholar.org/paper/1055a951355481070d50cdf16e53777163528104]
Q4: What is the role of this compound in the Staudinger reaction?
A4: this compound reacts with azides in the Staudinger reaction, forming an iminophosphorane intermediate. This intermediate can then be hydrolyzed to yield a primary amine. [] [https://www.semanticscholar.org/paper/0ecb5a47088e0d36df8c7218ddc2746cd4cc4a50]
Q5: How does this compound influence the reactivity of metal-dioxygen complexes?
A5: In iridium dioxygen complexes, the steric bulk and electronic properties of this compound ligands can affect the rate of oxygen transfer to substrates like carbon monoxide, carbon dioxide, and sulfur dioxide. Bulky phosphine ligands hinder substrate access, while electron-rich phosphines slightly enhance the oxygen transfer rate. [] [https://www.semanticscholar.org/paper/12030b9f157a791a42e318c1f7aa91e302ebd6e2]
Q6: What types of reactions are catalyzed by this compound complexes?
A6: this compound complexes, particularly those with rhodium, palladium, and nickel, catalyze a wide range of reactions, including hydrogenation, carbonylation, isomerization, and cross-coupling reactions. [, , , , ] [https://www.semanticscholar.org/paper/04d86d4b9e13d05d13e68204288364d6b0afa4fe]
Q7: How is this compound used in olefin hydroformylation?
A7: this compound-rhodium complexes, such as HRh(CO)(PPh3)3, are widely employed as catalysts in olefin hydroformylation. They facilitate the addition of hydrogen and carbon monoxide to olefins, producing aldehydes. The presence of this compound ligands influences the activity and selectivity of the catalyst. [] [https://www.semanticscholar.org/paper/00b2d409f78d94aa024a779164666371059ebab4]
Q8: What are the advantages of using this compound-supported catalysts?
A8: Immobilizing this compound complexes on solid supports, like silica or magnetic nanoparticles, offers advantages in catalyst recovery and reusability. These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused multiple times, improving process efficiency and reducing waste. [, ] [https://www.semanticscholar.org/paper/0347e956574e5b9fd7479971bae9df28b70ac699]
Q9: What is the stability of this compound in different environments?
A9: this compound is relatively air-stable as a solid but can undergo slow oxidation to this compound oxide in solution, especially in the presence of oxygen. Storage under an inert atmosphere is generally recommended. [] [https://www.semanticscholar.org/paper/00051c06b2baf94a26948c8feaab6977bbd0648c]
Q10: How does the solubility of this compound complexes affect their applications?
A10: this compound's solubility in various solvents influences its use in different reactions. While it exhibits good solubility in organic solvents like benzene and toluene, its low solubility in water necessitates modifications for aqueous-based applications. Hydrophilic derivatives like this compound m-trisulfonate (TPPTS) have been developed to address this limitation. [] [https://www.semanticscholar.org/paper/0465ee935c2ec8674887b2a1a16dd5d269f3859a]
Q11: How are this compound and its derivatives analyzed?
A11: Various analytical techniques, including IR, NMR, and X-ray diffraction, are used to characterize this compound and its complexes. Other methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) can quantify this compound content in mixtures. [, , , , ] [https://www.semanticscholar.org/paper/0bc5aaa3e5b93e0de4bbf8792c71554253b728cb]
Q12: What are the environmental concerns related to this compound?
A12: While this compound is not considered highly toxic, its release into the environment should be minimized. Strategies for recycling and responsible waste management are essential to mitigate potential negative impacts. []
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